molecular formula C12H19N3 B11804167 N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine

N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Katalognummer: B11804167
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: FXBBKSOZPBZVQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine is a compound that belongs to the class of pyridine alkaloids. It consists of a pyridine ring substituted with a dimethylamino group and a methylpyrrolidinyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 3-(1-methylpyrrolidin-2-yl)pyridine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product while minimizing the environmental impact and production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H19N3

Molekulargewicht

205.30 g/mol

IUPAC-Name

N,N-dimethyl-3-(1-methylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-14(2)12-10(6-4-8-13-12)11-7-5-9-15(11)3/h4,6,8,11H,5,7,9H2,1-3H3

InChI-Schlüssel

FXBBKSOZPBZVQY-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1C2=C(N=CC=C2)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.